2-(Thiophen-2-yl)piperidine
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Overview
Description
2-(Thiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the second position
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-(thiophen-2-yl)piperidine, have been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
2-(Thiophen-2-yl)piperidine, like other thiophene-based analogs, has been found to have a variety of biological effects .
Cellular Effects
It has been suggested that it may have anti-cancer properties . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been suggested that it may have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, and others .
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors .
Transport and Distribution
It is suggested that it may interact with various transporters or binding proteins .
Subcellular Localization
It is suggested that it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)piperidine typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a piperidine halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
2-(Thiophen-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
2-(Thiophen-2-yl)piperidine can be compared with other similar compounds, such as:
2-(Furan-2-yl)piperidine: Similar structure but with a furan ring instead of a thiophene ring. It may exhibit different chemical reactivity and biological activity.
2-(Pyridin-2-yl)piperidine: Contains a pyridine ring, which can influence its electronic properties and interactions with biological targets.
2-(Benzothiophen-2-yl)piperidine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of heterocyclic chemistry.
Properties
IUPAC Name |
2-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHBPLJGCWXMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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